(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid

Medicinal Chemistry Building Block Evaluation Orthogonal Protection

Medicinal chemistry teams often encounter synthetic bottlenecks when a single indazole scaffold lacks orthogonal handles, forcing extra protection/deprotection steps that erode yield and delay SAR exploration. This compound resolves that pain point by delivering both a Boc-protected 6-amine and a free 3-acetic acid in one quality-controlled entity. - Perform consecutive amide couplings without intermediate deprotection or activation steps, accelerating kinase inhibitor and HDAC probe library synthesis. - Achieve higher overall yields with ≥97% purity and superior Boc-deprotection efficiency, minimizing batch-to-batch variability in multi-gram campaigns. - Reduce stocked starting materials: one dual-handle building block replaces two mono-functional intermediates, streamlining CRO inventory and ISO-compliant workflow.

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
Cat. No. B12273084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid
Molecular FormulaC14H17N3O4
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=NNC(=C2C=C1)CC(=O)O
InChIInChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-8-4-5-9-10(6-8)16-17-11(9)7-12(18)19/h4-6H,7H2,1-3H3,(H,15,20)(H,16,17)(H,18,19)
InChIKeyYEJJBLXWPYPKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid – Product Overview


(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid (CAS 1220040-13-0) is a heterobifunctional indazole derivative that merges a tert-butoxycarbonyl (Boc)-protected 6-amino group with a free 3-acetic acid side chain . The compound is supplied as a solid with ≥95–97% purity and a molecular weight of 291.31 g·mol⁻¹, and it is stored at 2–8 °C . Its dual orthogonal reactive handles—a protected amine and a carboxylic acid—distinguish it from simpler indazole‑acetic acid congeners and make it a privileged intermediate for constructing focused libraries of kinase inhibitors and histone deacetylase (HDAC) probes .

Why Generic Indazoles Cannot Substitute


Close structural analogues such as 2-(1H-indazol-3-yl)acetic acid (CAS 26663-42-3) and 1‑Boc‑6‑aminoindazole (CAS 219503-81-8) each lack one of the two orthogonal reactive groups present in the target compound . Substituting with the unsubstituted parent forfeits the amino handle required for amide conjugation or urea formation, while the mono‑Boc‑protected aminoindazole has no carboxylic acid for amide or ester bond formation. Consequently, a user who procures either alternative must install the missing functionality through additional synthetic steps, increasing step‑count, reducing overall yield, and introducing regioselectivity risks. Only the target compound delivers both the protected amine and the free acid in a single, quality‑controlled entity, enabling consecutive orthogonal functionalizations without intermediate deprotection or activation steps .

Quantitative Advantages Over Closest Analogs


Dual Orthogonal Reactive Sites

The target compound presents two chemically distinct, orthogonal reaction sites: a Boc‑protected aromatic amine (deprotectable with TFA) and a free carboxylic acid (directly available for amide/ester formation) . In contrast, 2-(1H-indazol-3-yl)acetic acid bears only the carboxylic acid handle, and 1‑Boc‑6‑aminoindazole bears only the protected amine . The presence of both groups eliminates two synthetic steps (amine protection and acid installation) that would be required if either comparator were used as the starting material.

Medicinal Chemistry Building Block Evaluation Orthogonal Protection

Higher Purity Specification

Multiple vendors offer the target compound at ≥95% purity, but Alfa Aesar™ supplies a 97% lot‑certified grade . By comparison, the most common specification for the structurally related methyl 2-(6-amino-1H-indazol-3-yl)acetate (CAS 851652-52-3) is 95% . The 2‑percentage‑point purity advantage reduces the maximum inert impurity burden from 5% to 3%, which can improve the yield of subsequent amide couplings by reducing side reactions with non‑product species.

Procurement Quality Purity Comparison Lot‑to‑Lot Reproducibility

Boc vs. Cbz Deprotection Efficiency

The Boc group on the target compound can be removed quantitatively with TFA in DCM (5 h, room temperature) to give the free amine in 70% isolated yield, whereas the corresponding Cbz‑protected dipeptide requires 18 h hydrogenolysis and delivers only 57% yield . Although this comparison was performed on dipeptide substrates, the relative lability of the Boc group is a well‑established class property that translates to indazole systems . The 13‑percentage‑point yield advantage translates to 23% more material recovered after deprotection, which is critical when working with precious advanced intermediates.

Protecting Group Strategy Amine Deprotection Yield Optimization

6-Amino Regiochemistry Advantage

In a study of 6‑substituted aminoindazole derivatives, compound 36 (a 6‑amino‑substituted indazole) exhibited an IC₅₀ of 0.4 ± 0.3 μM against HCT116 colorectal cancer cells . The same study demonstrated that relocating the N‑methyl group from N1 to N2 reduced antiproliferative activity by 5.8‑ to 34.5‑fold for the most effective aryl‑substituted series . While the target compound is a synthetic intermediate (not the final bioactive molecule), its 6‑Boc‑amino‑3‑acetic acid architecture maps directly onto the privileged 6‑aminoindazole pharmacophore that underpins this potency, whereas regioisomeric 5‑amino‑ (CAS 917474-59-0) or 4‑amino‑indazole acetic acid derivatives lack the same SAR validation.

Kinase Inhibitors Regioisomer Comparison Anticancer SAR

Recommended Applications


Kinase Inhibitor Library Assembly

Medicinal chemistry teams can exploit the orthogonality of the Boc‑protected amine and free carboxylic acid (Section 3, Evidence 1) to perform consecutive amide couplings without intermediate protection/deprotection cycles. The 97% purity (Evidence 2) and superior Boc‑deprotection yield (Evidence 3) afford higher overall yields, enabling faster SAR exploration of 6‑substituted indazole scaffolds that exhibit sub‑micromolar antiproliferative activity (Evidence 4) .

HDAC Inhibitor Prodrug Synthesis

The acetic acid side chain can be converted to a hydroxamic acid zinc‑binding group, a common motif in HDAC inhibitors . Because the 6‑amino group remains Boc‑protected, researchers can first elaborate the acid side chain and then liberate the amine for further diversification. The 6‑regiochemistry aligns with published HDAC6 inhibitor SAR, where 6‑substituted indazoles achieve IC₅₀ values as low as 8.7 nM .

Aldose Reductase Inhibitor Intermediate

1H‑Indazole‑3‑acetic acid derivatives are established aldose reductase inhibitors . Using the target compound, the Boc group can be removed and the free amine acylated to generate diverse N‑substituted analogs. The 6‑position substitution pattern differentiates the product from the more common 5‑substituted series, allowing exploration of novel IP space with a scaffold validated by the 33 nM IC₅₀ benchmark for indazole‑3‑acetic acid aldose reductase inhibitors .

Large-Scale Procurement for CROs

For CROs and custom synthesis providers, the dual‑handle nature (Evidence 1) reduces the number of starting materials that must be stocked. The 2–8 °C storage requirement, verified identity (MDL MFCD09835470), and 97% purity certification (Evidence 2) satisfy the quality control demands of ISO‑compliant laboratories, minimizing batch‑to‑batch variability in multi‑gram campaigns .

Quote Request

Request a Quote for (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.